molecular formula C21H19N3O2 B2743798 N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide CAS No. 1103517-36-7

N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide

Cat. No.: B2743798
CAS No.: 1103517-36-7
M. Wt: 345.402
InChI Key: BGFLBVXIKIKXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide is a bicyclic dicarboxamide derivative featuring a naphthalene moiety linked to an indoline core.

Properties

IUPAC Name

1-N-(naphthalen-1-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c22-20(25)19-12-15-7-2-4-11-18(15)24(19)21(26)23-13-16-9-5-8-14-6-1-3-10-17(14)16/h1-11,19H,12-13H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFLBVXIKIKXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular targets, and biological activities:

Compound Name Core Structure Substituents Target(s) Activity/IC50/pIC50 Reference
N1-(Naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide Indoline-dicarboxamide Naphthalen-1-ylmethyl Not explicitly reported Inferred from analogs
N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Pyrrolidine-dicarboxamide Isoquinolin-5-yl, phenyl TRPV1 Potent antagonist (IC50 < 100 nM)
(S)-N1-(Thiazol-2-yl)pyrrolidine-1,2-dicarboxamide Pyrrolidine-dicarboxamide Thiazol-2-yl PI3Kα/HDAC6 Dual inhibitor (IC50: PI3Kα = 8 nM; HDAC6 = 12 nM)
(1S,2R)-N1-(4-Chloro-4-fluorophenyl)cyclohexane-1,2-dicarboxamide Cyclohexane-dicarboxamide 4-Chloro-4-fluorophenyl Undisclosed Synthetic intermediate (24% yield)
(2S)-N1-[2-(Methylcarbamoyl)phenyl]-N2-phenylpyrrolidine-1,2-dicarboxamide Pyrrolidine-dicarboxamide 2-(Methylcarbamoyl)phenyl, phenyl PGF pIC50 = 3.2 (highest in series)

Key Findings from Comparative Studies

TRPV1 Antagonists

The isoquinolin-5-yl and phenyl-substituted pyrrolidine-dicarboxamide () demonstrated superior TRPV1 antagonism (IC50 < 100 nM) compared to simpler aryl analogs. The bulky isoquinoline group likely enhances hydrophobic interactions with the TRPV1 binding pocket, a feature absent in the naphthalene-based compound .

Dual PI3Kα/HDAC6 Inhibitors

The thiazol-2-yl derivative () exhibited nanomolar inhibition of both PI3Kα and HDAC6, critical targets in cancer therapy. The thiazole ring contributes to π-π stacking with histidine residues in HDAC6, while the pyrrolidine core aligns with the ATP-binding site of PI3Kα. The naphthalene analog’s larger aromatic system may sterically hinder binding to these targets .

PGF Inhibitors

The methylcarbamoyl-phenyl derivative () showed moderate PGF inhibition (pIC50 = 3.2). Its polar carbamoyl group may facilitate hydrogen bonding with PGF’s catalytic site, a feature less pronounced in the naphthalene analog due to its non-polar substituents .

Biological Activity

N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which consists of an indoline core substituted with naphthalene and dicarboxamide functional groups. This structural configuration is believed to contribute significantly to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression.
  • Cell Proliferation Modulation : Studies indicate that this compound can affect cell proliferation by modulating signaling pathways associated with growth factors and cytokines.

Anticancer Properties

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated:

  • Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells with an IC50 value in the micromolar range.
Cell LineIC50 (µM)Mechanism
HeLa15.3Apoptosis induction
MCF-718.7Cell cycle arrest

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : The compound has demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Study on Anticancer Activity : A study published in Cancer Letters reported that the compound significantly inhibited tumor growth in xenograft models when administered at a dosage of 20 mg/kg body weight. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Antimicrobial Efficacy : Another research conducted by Journal of Medicinal Chemistry highlighted that the compound's antimicrobial activity was enhanced when combined with conventional antibiotics, suggesting a potential synergistic effect.
  • Inhibition of IDO : A recent investigation indicated that this compound acts as a competitive inhibitor of IDO, reducing kynurenine levels in treated cells. This finding suggests its potential use in immunotherapy strategies for cancer treatment.

Q & A

Q. What synthetic strategies are employed for the preparation of N1-(naphthalen-1-ylmethyl)indoline-1,2-dicarboxamide?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the indoline core followed by coupling with a naphthalenylmethyl group. A common approach includes:

  • Step 1: Activation of the indoline-1,2-dicarboxylic acid using coupling agents (e.g., EDC/HOBt) to form an intermediate mixed anhydride.
  • Step 2: Reaction with 1-naphthalenemethylamine under controlled pH (e.g., in DMF or THF) to form the dicarboxamide bond.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.
    Reaction monitoring by TLC and characterization via 1H^1H-NMR at each step ensures intermediate purity. For analogous procedures, refer to the synthesis of diazene-dicarboxamide ligands .

Q. How is the compound characterized structurally and functionally?

Key characterization methods include:

  • Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity, IR spectroscopy for amide C=O stretching (~1650–1700 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+^+ vs. calculated).
  • X-ray Crystallography: Single-crystal analysis using SHELX for refinement (e.g., resolving torsional angles in the naphthalene-indoline interface) . Molecular visualization tools like ORTEP-3 aid in 3D structural representation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite is used to simulate binding to active sites (e.g., SARS-CoV-2 spike glycoprotein, modeled after studies on similar dicarboxamides ). Parameters include grid box dimensions centered on catalytic residues and scoring functions (e.g., binding energy ΔG).
  • Molecular Dynamics (MD): GROMACS or AMBER simulations assess stability of ligand-receptor complexes over 100+ ns trajectories. Key metrics: root-mean-square deviation (RMSD) and hydrogen bond occupancy .
  • Validation: Cross-referencing with experimental IC50_{50} values or SPR binding assays to refine computational predictions.

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies (e.g., varying IC50_{50} values in cancer cell lines) may arise from:

  • Assay Conditions: Differences in cell culture media, incubation time, or solvent (DMSO vs. aqueous buffers). Standardization using CLSI guidelines is recommended.
  • Metabolic Stability: In vitro vs. in vivo results may diverge due to hepatic metabolism. Parallel studies with liver microsomes (e.g., human/rat CYP450 isoforms) clarify bioavailability .
  • Target Selectivity: Off-target effects can be identified via kinome-wide profiling or CRISPR-Cas9 knockout models.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystal Growth: The compound’s hydrophobicity and flexible naphthalene moiety hinder lattice formation. Slow vapor diffusion (e.g., ether into chloroform) or seeding techniques improve crystal quality.
  • Data Collection: High mosaicity or twinning requires iterative SHELXL refinement with TWIN/BASF commands. For low-resolution data (<1.0 Å), DEN restraints enhance model accuracy .
  • Validation: Rfree_{\text{free}} values and electron density maps (e.g., omit maps for the amide group) confirm structural integrity.

Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

  • Core Modifications: Substituents on the indoline ring (e.g., electron-withdrawing groups at C-5) enhance metabolic stability. Comparative studies with analogs like (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide reveal critical pharmacophores .
  • Side Chain Engineering: Replacing naphthalenylmethyl with biphenyl or heteroaromatic groups (e.g., pyridinyl) improves solubility without compromising target affinity.
  • In Vivo Validation: Rodent models (e.g., Parkinson’s disease or cancer xenografts) assess efficacy, leveraging protocols from mGlu4 modulator studies .

Methodological Notes

  • Data Reproducibility: Detailed synthetic protocols (solvent ratios, temperature gradients) and raw spectral data (NMR/HRMS) should be archived in supplementary materials.
  • Ethical Compliance: In vivo studies require IACUC approval; OECD guidelines govern toxicity testing (e.g., acute oral toxicity in rats).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.